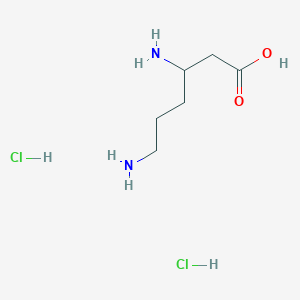![molecular formula C23H25ClN4O4S B2709718 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216585-28-2](/img/structure/B2709718.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazole ring, a benzo[d]thiazole moiety, and a phenoxyacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:
Formation of the Imidazole-Propyl Intermediate: The initial step involves the alkylation of imidazole with 1-bromo-3-chloropropane under basic conditions to form 3-(1H-imidazol-1-yl)propane.
Synthesis of the Benzo[d]thiazole Intermediate: The benzo[d]thiazole moiety is synthesized by reacting 4,7-dimethoxy-2-aminobenzenethiol with a suitable electrophile, such as 2-chloroacetyl chloride, under acidic conditions.
Coupling Reaction: The final step involves coupling the imidazole-propyl intermediate with the benzo[d]thiazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the desired product.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of nitro groups would yield corresponding amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride may be studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes could make it useful in studying biological pathways.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an antimicrobial or anticancer agent, although further research would be necessary to confirm these activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it a candidate for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. If used in cancer research, it might induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride: Similar structure but with a single methoxy group.
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-chloroacetamide hydrochloride: Similar structure but with a chloroacetamide group instead of phenoxyacetamide.
Uniqueness
The uniqueness of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both imidazole and benzo[d]thiazole moieties in the same molecule is relatively rare and can lead to unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S.ClH/c1-29-18-9-10-19(30-2)22-21(18)25-23(32-22)27(13-6-12-26-14-11-24-16-26)20(28)15-31-17-7-4-3-5-8-17;/h3-5,7-11,14,16H,6,12-13,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBVHQGKXAHZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3C=CN=C3)C(=O)COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid](/img/structure/B2709641.png)
![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2709644.png)
![3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea](/img/structure/B2709645.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2709646.png)
![2,3-dimethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2709647.png)
![3-fluoro-4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2709649.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}urea](/img/structure/B2709652.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2709658.png)
